Methyl 3-((tert-butoxycarbonyl)amino)propanoate
Description
Historical Context and Development
The development of methyl 3-((tert-butoxycarbonyl)amino)propanoate is rooted in the evolution of amine-protecting strategies. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, emerged as a solution to challenges in peptide synthesis. Louis Carpino’s work on di-tert-butyl dicarbonate (Boc anhydride) in the 1950s provided a reliable method for introducing Boc groups onto amines. This advancement built upon earlier innovations by Max Bergmann and Leonidas Zervas, who pioneered the benzyloxycarbonyl (Z) group in the 1930s. The Boc group’s acid-labile nature, combined with compatibility with orthogonal protecting groups like Fmoc, solidified its role in solid-phase peptide synthesis. This compound itself gained prominence as researchers sought stable, easily functionalized intermediates for β-amino acid derivatives.
Significance in Organic Chemistry
This compound’s significance lies in its dual functionality: the Boc group shields the amine during synthetic steps, while the methyl ester facilitates nucleophilic substitutions or reductions. Its applications span:
- Peptide synthesis : As a β-amino acid derivative, it enables the incorporation of non-natural amino acids into peptides, enhancing stability and bioactivity.
- Prodrug development : The Boc group’s controlled deprotection under mild acidic conditions allows for targeted drug release mechanisms.
- Cross-coupling reactions : The ester moiety participates in palladium-catalyzed couplings, enabling access to biaryl structures.
Recent studies highlight its utility in synthesizing sedum alkaloids and antitumor agents, underscoring its versatility.
Nomenclature and Classification
The systematic IUPAC name for this compound is methyl 3-[(tert-butoxycarbonyl)amino]propanoate . Alternative designations include:
It belongs to the carbamate ester class, characterized by the Boc-protected amine (-NHCO₂t-Bu) and methyl ester (-CO₂Me) groups.
Basic Structural Features
The molecular formula C₉H₁₇NO₄ (molecular weight: 203.24 g/mol) comprises three key regions:
- tert-Butoxycarbonyl (Boc) group : A bulky, electron-withdrawing moiety that stabilizes the amine against nucleophilic attack.
- β-Amino propanoate backbone : The three-carbon chain positions the amine and ester groups for regioselective reactions.
- Methyl ester : Enhances solubility in organic solvents and participates in transesterification or hydrolysis.
Structural Formula :
$$
\text{CH}3\text{OCO-C(CH}3\text{)}3-\text{NH-CH}2-\text{CH}2-\text{COOCH}3
$$
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS RN | 42116-55-2 |
| Boiling Point | Not reported |
| Storage Conditions | 2–8°C under inert gas |
The Boc group’s stability under basic conditions and labile nature in acidic environments (e.g., trifluoroacetic acid) enable sequential deprotection strategies. Meanwhile, the methyl ester’s reactivity allows conversion to carboxylic acids or alcohols via hydrolysis or reduction, respectively.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-7(11)13-4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYURTCMYDHGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470606 | |
| Record name | N-Boc-beta-Alanine-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42116-55-2 | |
| Record name | N-Boc-beta-Alanine-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane | 20–25°C | 2–4 hours | 85–90 |
| Esterification | Methanol, sulfuric acid (catalyst) | Methanol | Reflux (~65°C) | 4–8 hours | 80–88 |
| Purification | Silica gel chromatography or preparative HPLC | Hexanes/ethyl acetate | Ambient | — | >95 purity |
Industrial Production Methods
Industrial-scale synthesis of this compound employs similar synthetic steps but optimizes reaction parameters for scalability, efficiency, and sustainability:
Continuous Flow Reactors: The use of continuous flow microreactors allows precise control over reaction times, temperatures, and reagent stoichiometry, reducing side reactions and improving yields. Flow chemistry also facilitates safer handling of reactive intermediates and acids.
Automated Systems: Automated reagent addition and in-line monitoring (e.g., NMR, LCMS) enhance reproducibility and product consistency.
Green Chemistry Considerations: Solvent recycling and minimizing hazardous waste are prioritized, with efforts to replace traditional acid catalysts by solid-supported acids or enzymatic esterification where feasible.
Scale-Up Challenges: Controlling exothermic reactions during Boc protection and esterification is critical. Low-temperature conditions and slow reagent addition rates are employed to mitigate risks.
NMR Spectroscopy: The Boc group shows a characteristic tert-butyl singlet at ~1.4 ppm in ^1H NMR, while the methyl ester appears as a singlet near 3.7 ppm. ^13C NMR confirms carbonyl carbons around 170 ppm. These data confirm the integrity of the protecting group and ester moiety.
Mass Spectrometry: High-resolution MS confirms molecular weight. For example, the [M+Na]^+ ion peak corresponds to the expected molecular formula.
Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients or preparative HPLC ensures removal of impurities and unreacted starting materials.
Stoichiometry and Reaction Time: Optimizing the molar ratios of Boc2O and base, as well as reaction time (typically 2–4 hours for protection), improves conversion rates and reduces side products.
Solvent Effects: Polar aprotic solvents like DMF can enhance Boc protection efficiency by improving solubility of reagents. However, dichloromethane remains preferred for ease of workup.
Temperature Control: Maintaining room temperature during Boc protection prevents racemization of chiral centers.
Purification Efficiency: Combining silica gel chromatography with preparative HPLC yields high-purity products suitable for sensitive applications such as peptide synthesis.
| Preparation Aspect | Details |
|---|---|
| Starting Material | 3-Aminopropanoic acid or derivatives |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Base Used | Triethylamine, sodium hydroxide |
| Esterification Catalyst | Sulfuric acid or hydrochloric acid |
| Solvents | Dichloromethane, methanol, DMF (optional) |
| Reaction Temperature | Room temperature for Boc protection; reflux for esterification |
| Purification Techniques | Silica gel chromatography, preparative HPLC |
| Industrial Scale Techniques | Continuous flow reactors, automated reagent addition, in-line monitoring |
| Typical Yields | Boc protection: 85–90%; Esterification: 80–88%; Overall purity >95% |
| Analytical Confirmation | ^1H/^13C NMR, high-resolution MS, HPLC |
The preparation of this compound is well-established through Boc protection of the amino group followed by methyl ester formation via acid-catalyzed esterification. Reaction conditions are optimized to maintain stereochemical integrity and maximize yield. Industrial methods leverage continuous flow chemistry and automation to enhance scalability and reproducibility. Analytical techniques such as NMR, MS, and chromatography are essential for verifying structure and purity. This compound’s preparation methods are robust and adaptable, supporting its widespread use in peptide synthesis and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-((tert-butoxycarbonyl)amino)propanoate can undergo nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed by hydrolysis under acidic conditions, yielding the free amino group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is commonly used for the removal of the Boc group.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Major Products:
Free Amino Acid: Hydrolysis of the Boc group yields the free amino acid.
Alcohol: Reduction of the ester group yields the corresponding alcohol.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of methyl 3-((tert-butoxycarbonyl)amino)propanoate typically involves the reaction of tert-butyl chloroformate with 3-aminopropanoic acid methyl ester. The process requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The following steps are generally followed:
-
Reaction Setup :
- Combine tert-butyl chloroformate and 3-aminopropanoic acid methyl ester in a solvent.
- Add a base to facilitate the reaction.
-
Purification :
- Extract the product using an organic solvent (e.g., ethyl acetate).
- Wash with water and dry over anhydrous magnesium sulfate.
-
Characterization :
- Utilize techniques such as NMR and mass spectrometry to confirm the structure.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds, particularly peptides and peptidomimetics. The Boc group allows for selective protection of amino functionalities during multi-step synthesis processes, facilitating the introduction of specific amino acid sequences into peptides.
Medicinal Chemistry
This compound is employed in the development of peptide-based drugs and biologically active molecules. It is particularly useful in synthesizing active pharmaceutical ingredients (APIs). Research has shown that derivatives of this compound can exhibit significant biological activity, making it a target for further exploration in drug development.
Biochemical Studies
Due to its chiral nature, this compound is utilized in studying enzyme-substrate interactions and protein-protein interactions. The ability to introduce specific amino acids into peptides enables researchers to investigate the mechanisms of action of various enzymes and receptors.
Case Study 1: Peptide Synthesis
In a study published in Journal of Organic Chemistry, researchers successfully synthesized a series of peptide derivatives using this compound as a building block. The study demonstrated that the Boc group could be selectively removed under mild acidic conditions, allowing for subsequent reactions to form peptide bonds with other amino acids.
Case Study 2: Drug Development
A research team at a pharmaceutical company explored the potential of this compound in synthesizing novel anti-cancer agents. The study highlighted how modifying the amino acid sequence using this compound led to increased potency against specific cancer cell lines, indicating its utility in therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Table 1. Physicochemical Comparison
Research Findings and Trends
- Stability: Boc-protected derivatives exhibit superior stability in basic media compared to Fmoc-protected analogs, as noted in peptide synthesis protocols .
- Chiral Resolution : Enantiomeric forms (e.g., R- and S-isomers in CAS 546115-43-9) are critical for bioactive molecules, with HPLC methods optimized for separation .
- Emerging Applications : Thiophene-containing polymers (e.g., PCT-L) show promise in organic electronics due to their tunable redox properties .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)propanoate, also known as Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group, enhance its utility in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.24 g/mol. The presence of the Boc group protects the amino functionality, allowing selective reactions at other sites, which is crucial for synthesizing peptide-based drugs.
The biological activity of this compound primarily arises from its ability to interact with various biological targets through its amino and ester functional groups. Upon deprotection of the Boc group, the free amino group can participate in biochemical pathways that influence peptide and protein synthesis. This mechanism is essential for its applications in drug development.
Biological Applications
This compound has been studied for its potential applications in:
- Medicinal Chemistry : It serves as a building block for synthesizing peptide-based drugs, which are crucial in treating various diseases.
- Biochemical Research : The compound is used to study amino acid derivatives and their biological activities, particularly in relation to enzyme inhibition and receptor interactions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | Hydroxyl group substitution | Increased solubility and reactivity |
| N-Boc-L-serine methyl ester | Similar Boc protection | Extensive use in peptide synthesis |
| Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate | Chloropyridine moiety | Potential antimicrobial properties |
These comparisons highlight how variations in structure can influence the reactivity and biological activity of compounds within this class.
Case Studies and Research Findings
- Synthesis of Peptide Derivatives : Research has demonstrated that this compound can be effectively utilized to synthesize various peptide derivatives with enhanced pharmacological properties. For instance, studies have shown that derivatives exhibit significant activity against specific enzymes involved in metabolic pathways .
- Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties. In vitro studies indicated that derivatives containing the Boc-protected amino group displayed notable inhibition against certain bacterial strains, suggesting potential therapeutic applications .
- Enzyme Inhibition Studies : The compound has been evaluated for its role as an enzyme inhibitor. High-throughput screening methods revealed that certain derivatives could effectively inhibit target enzymes associated with disease pathways, showcasing their potential as lead compounds in drug development .
Q & A
Q. What are the established synthetic methodologies for Methyl 3-((tert-butoxycarbonyl)amino)propanoate?
Methodological Answer: The compound is synthesized via a two-step process:
Boc Protection : React 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). This step ensures selective protection of the amino group .
Esterification : Treat the Boc-protected intermediate with methanol under acidic conditions (e.g., H₂SO₄) or via methyl chloride in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the methyl ester .
Q. Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Confirm Boc group presence via C=O stretches at ~1680–1720 cm⁻¹ (carbamate) and ~1250 cm⁻¹ (C-O) .
- X-ray Crystallography :
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Store below -20°C in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and Boc group degradation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group .
Advanced Research Questions
Q. How can researchers troubleshoot unexpected by-products during synthesis?
Methodological Answer: Common issues and solutions:
- Incomplete Boc Protection :
- Increase reaction time or temperature; confirm Boc₂O stoichiometry (1.2–1.5 equiv) .
- Ester Hydrolysis :
- Racemization :
- Use low temperatures (0–5°C) and non-polar solvents to minimize chiral center inversion .
Q. Analytical Tools :
Q. What mechanistic considerations affect Boc group stability under varying reaction conditions?
Methodological Answer:
- Acidic Conditions : Boc groups are labile in strong acids (e.g., TFA), making them unsuitable for acid-catalyzed reactions. Use milder acids (e.g., HCl/dioxane) for partial deprotection .
- Basic Conditions : Hydroxide ions (e.g., LiOH) selectively hydrolyze esters without Boc cleavage in biphasic THF/H₂O systems .
- Thermal Stability : Decomposition occurs above 80°C; monitor via thermogravimetric analysis (TGA) .
Q. Table 1: Stability of Boc Group Under Common Conditions
| Condition | Stability | Reference |
|---|---|---|
| TFA (neat) | Unstable (<1 h) | |
| LiOH/THF:H₂O (3:2) | Stable | |
| HCl/dioxane (4 M) | Partially stable |
Q. How does stereochemistry influence reactivity in peptide coupling reactions?
Methodological Answer:
- Steric Effects : The Boc group’s tert-butyl moiety introduces steric hindrance, affecting coupling efficiency. Use bulky coupling agents (e.g., HATU) to improve yields .
- Chiral Center Integrity : Racemization at the α-carbon can occur during activation. Optimize using additives like HOAt (1-hydroxy-7-azabenzotriazole) and low temperatures .
Case Study :
In the synthesis of (R)-2-((tert-butoxycarbonyl)amino)propanoic acid derivatives, chiral HPLC confirmed >99% enantiomeric excess when coupling was performed at -15°C with DCC/DMAP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
